Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
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Description
Synthesis Analysis
The synthesis of phosphorothioic acid derivatives involves efficient methodologies that have been developed over the years. One such method is the oxathiaphospholane approach, which is highly efficient for synthesizing N- and O-phosphorothioylated amino acids. This method involves the preparation of N- and O-(2-Thiono-1,3,2-oxathiaphospholanyl)amino acid methyl esters in high yields through the reaction of amino acid methyl esters with 2-chloro-1,3,2-oxathiaphospholane in the presence of elemental sulfur and pyridine (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).
Molecular Structure Analysis
The molecular structure of phosphorothioic acid esters is characterized by the presence of phosphorothioate groups, which significantly influence their chemical behavior and reactivity. The molecular structure and the associated functional groups play a crucial role in the compound's chemical reactions and properties.
Chemical Reactions and Properties
Phosphorothioic acid esters undergo various chemical reactions, including hydrolysis. The hydrolysis reaction of S-2-(3-aminopropylamino)ethylphosphorothioate, for instance, has been studied under different conditions, revealing insights into its reaction mechanisms and the formation of products such as inorganic phosphate and free sulfhydryl groups (Risley, Van Etten, Shaw, & Bonner, 1986).
Scientific Research Applications
1. Synthesis and Characterization in Organic Chemistry
- Phosphorothioic acid and its derivatives are used in the synthesis of various organic compounds. For instance, the oxathiaphospholane methodology was employed for the efficient synthesis of N- and O-phosphorothioylated amino acids, highlighting the versatility of phosphorothioic acid in organic synthesis (Baraniak et al., 2002).
2. Comparative Studies in Biochemistry
- Phosphorothioic acid esters are used in comparative studies with phosphate esters. Research has investigated the thermodynamics and hydrolysis reactions of phosphorothioate and phosphate esters, providing insights into the chemical behavior and the influence of sulfur substitution on the reaction rates (Purcell & Hengge, 2005).
3. Development of Radioprotective Agents
- Phosphorothioic acid derivatives have been utilized in the synthesis of polymer complexes with radioprotective agents. These complexes are designed for radiation cancer treatment, demonstrating the potential of phosphorothioic acid in developing therapeutic agents (Troev et al., 2007).
4. Bone Tissue Engineering
- In bone tissue engineering, biodegradable polyphosphazenes with amino acid ester side groups, which include derivatives of phosphorothioic acid, have been explored. These materials exhibit good osteoblast cell adhesion and proliferation, indicating their suitability for orthopedic applications (Nukavarapu et al., 2008).
5. Development of Ion-selective Membrane Electrodes
- Phosphorothioic acid derivatives, specifically O,O,O-trialkyl phosphorothioates, have been used as ionophores for silver ion-selective membrane electrodes, demonstrating their application in analytical chemistry for ion detection and measurement (Xu & Katsu, 2001).
properties
IUPAC Name |
N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFQSGPBTMOXCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCOP(=S)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2O3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194395 |
Source
|
Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
CAS RN |
41510-53-6 |
Source
|
Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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